In Vitro Estrogen Receptor Binding Affinity: Sub-Nanomolar Ki Values Define Potency
Dienestrol diacetate demonstrates high affinity for estrogen receptors (ER), a primary determinant of its pharmacological activity. Its reported inhibition constant (Ki) values for ER are 0.05 nM and 0.03 nM [1]. While the specific ER subtype (α or β) is not designated in this source, the sub-nanomolar range confirms its classification as a potent ER ligand. For context, the parent compound, dienestrol, exhibits approximately 223% and 404% of the binding affinity of estradiol at ERα and ERβ, respectively, indicating a similar high-affinity interaction profile for the active moiety [2]. This quantitative binding data differentiates it from weaker estrogens and serves as a critical benchmark for in vitro assay design.
| Evidence Dimension | Estrogen Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.05 nM and 0.03 nM |
| Comparator Or Baseline | Estradiol (baseline for dienestrol affinity: 223% at ERα, 404% at ERβ) |
| Quantified Difference | Target Ki values confirm high potency; parent compound shows 2.2x to 4x higher affinity than estradiol. |
| Conditions | In vitro binding assay (source: NCATS Inxight Drugs) |
Why This Matters
Sub-nanomolar Ki values ensure experimental consistency and are essential for researchers conducting competitive binding studies or functional assays where precise receptor engagement is critical.
- [1] NCATS Inxight Drugs. Dienestrol diacetate. Accessed 2025. View Source
- [2] Wikiwand. Dienestrol. Accessed 2025. View Source
